molecular formula C20H40O4 B8093428 2-Hydroxyethyl 12-hydroxyoctadecanoate CAS No. 6284-41-9

2-Hydroxyethyl 12-hydroxyoctadecanoate

Cat. No.: B8093428
CAS No.: 6284-41-9
M. Wt: 344.5 g/mol
InChI Key: JVKUCNQGESRUCL-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Synonyms

The compound is identified by a variety of names and registry numbers across different chemical databases and publications. Its IUPAC name is 2-hydroxyethyl 12-hydroxyoctadecanoate (B1258542). nih.govpharmacompass.com The CAS registry numbers most frequently associated with this structure and its related polymeric mixtures include 6284-41-9, 61909-81-7, and 105109-85-1. nih.govinvivochem.net

Identifier TypeIdentifierSource
IUPAC Name2-hydroxyethyl 12-hydroxyoctadecanoate nih.govpharmacompass.com
CAS Registry Number6284-41-9 nih.govpharmacompass.cominvivochem.net
Related CAS Number61909-81-7 (for Polyethylene (B3416737) glycol 12-hydroxystearate) nih.govguidechem.cominvivochem.net
SynonymOctadecanoic acid, 12-hydroxy-, 2-hydroxyethyl ester guidechem.com
SynonymSolutol HS 15 (as a component) nih.govguidechem.cominvivochem.net
Molecular FormulaC20H40O4 nih.govguidechem.com

Structural Classification and Derivation within Fatty Acid Esters

Structurally, this compound is classified as a hydroxy fatty acid ester. This classification arises from its formation via the esterification of two precursor molecules:

A hydroxy fatty acid: 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid). nist.gov

An alcohol: Ethylene (B1197577) glycol (ethane-1,2-diol).

The molecule possesses a long, 18-carbon aliphatic chain (the octadecanoate backbone), which is lipophilic. It features two hydroxyl (-OH) groups: one at the 12th carbon position of the fatty acid chain and another at the end of the ethyl ester group. This combination of a long lipid tail and polar hydroxyl groups imparts an amphiphilic character to the molecule, which is fundamental to the surfactant properties of its polymeric derivatives. sigmaaldrich.com

The derivation of this compound is directly linked to both 12-hydroxystearic acid and, by extension, ricinoleic acid.

12-Hydroxystearic Acid: This compound is the immediate fatty acid precursor. This compound is synthesized through the esterification reaction between the carboxylic acid group of 12-hydroxystearic acid and one of the hydroxyl groups of ethylene glycol. sigmaaldrich.com 12-hydroxystearic acid itself is a saturated 18-carbon fatty acid with a hydroxyl group at the C12 position. nist.gov

Ricinoleic Acid: This is an unsaturated omega-9 fatty acid, with the chemical name (9Z,12R)-12-Hydroxyoctadec-9-enoic acid. wikipedia.org It is the primary fatty acid found in castor oil. wikipedia.orgcustomsmobile.com The key structural difference between ricinoleic acid and 12-hydroxystearic acid is the presence of a carbon-carbon double bond between C9 and C10 in ricinoleic acid. wikipedia.orgsigmaaldrich.com 12-hydroxystearic acid is produced by the hydrogenation of ricinoleic acid, which saturates this double bond. customsmobile.com Therefore, this compound can be considered a derivative of hydrogenated ricinoleic acid. The unsaturated equivalent, 2-Hydroxyethyl ricinoleate, is the ester of ricinoleic acid and ethylene glycol. nih.gov

Detailed Research Findings

Research involving this chemical structure is often in the context of its polymeric form, Solutol® HS 15 (also known as Kolliphor® HS 15), where it acts as a non-ionic solubilizer and permeability enhancer. americanpharmaceuticalreview.cominvivochem.net Studies focus on the ability of the polymer to increase the solubility and bioavailability of poorly water-soluble compounds by forming micelles. americanpharmaceuticalreview.comnih.gov The monomer, this compound, represents the basic amphiphilic unit that enables this functionality.

Research AreaFindingRelevance of this compoundSource
Pharmaceutical FormulationsThe polymeric form, macrogol 15 hydroxystearate (Solutol HS 15), is used as a solubilizer and permeability enhancer for poorly soluble drug molecules.The compound forms the lipophilic (12-hydroxystearate) and a part of the hydrophilic (hydroxyethyl) portions of the amphiphilic polymer structure. americanpharmaceuticalreview.cominvivochem.net
Physicochemical PropertiesPolymer derivatives form micelles in aqueous solutions, encapsulating hydrophobic molecules in the micellar core.The ester's long carbon chain from 12-hydroxystearic acid forms the hydrophobic core, while the ethylene glycol-derived portion contributes to the hydrophilic shell. americanpharmaceuticalreview.comresearchgate.net
Drug Delivery SystemsUsed in the development of self-emulsifying drug delivery systems (SEDDS) and lipid-based nanoparticles.The inherent amphiphilicity of the monomer unit is critical for the emulsification and stabilization of these complex systems. americanpharmaceuticalreview.com
Biopharmaceutical ResearchThe polymer has been shown to enhance the permeability of medium-sized biological drugs across epithelia in vitro.This permeability enhancement is attributed to the surfactant properties originating from the monomer's structure. guidechem.com

Properties

IUPAC Name

2-hydroxyethyl 12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKUCNQGESRUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61909-81-7
Record name Polyethylene glycol 12-hydroxystearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61909-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90909336
Record name 2-Hydroxyethyl 12-hydroxyoctadecanoate
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Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6284-41-9, 105109-85-1
Record name NSC7395
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl 12-hydroxyoctadecanoate
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Synthetic Methodologies and Chemical Preparation Routes

Esterification Processes of 12-Hydroxyoctadecanoic Acid with 2-Hydroxyethanol

The direct esterification of 12-hydroxyoctadecanoic acid with 2-hydroxyethanol is a common and straightforward method for producing 2-Hydroxyethyl 12-hydroxyoctadecanoate (B1258542). This condensation reaction involves the formation of an ester linkage between the carboxylic acid group of 12-hydroxyoctadecanoic acid and one of the hydroxyl groups of ethylene (B1197577) glycol, with the elimination of a water molecule. venus-goa.com The reaction can be catalyzed by acids or enzymes.

In a typical chemical synthesis, the reaction is carried out at elevated temperatures, often under a vacuum or with the use of an azeotropic solvent to remove the water formed during the reaction, thereby driving the equilibrium towards the product side. researchgate.net For instance, the esterification of stearic acid, a structurally similar fatty acid, with ethylene glycol has been effectively conducted using a solid acid catalyst under microwave irradiation, achieving a high conversion rate in a significantly reduced reaction time compared to conventional heating methods. researchgate.net

Enzymatic synthesis presents a greener alternative to chemical catalysis. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), have been successfully employed for the synthesis of high-purity mono- and di-esters of polyethylene (B3416737) glycol with 12-hydroxystearic acid. researchgate.net These reactions are typically performed under solvent-free conditions, and the removal of water by vacuum helps to drive the reaction to completion, with isolated yields reported to be in the range of 77% to 87%. researchgate.net Another study utilizing Rhizomucor miehei lipase as a catalyst for the reaction between castor oil fatty acid (primarily ricinoleic acid, which is structurally similar to 12-hydroxystearic acid) and polyethylene glycol at 60°C resulted in a conversion of 86–94% to the corresponding esters. researchgate.net

A patented method describes the condensation of 12-hydroxystearic acid with various hydrophilic compounds, including polyethylene glycols, which are polymers of ethylene glycol. google.com The process can be conducted at temperatures ranging from 60 to 220°C with reaction times of 2 to 25 hours. google.com Another patented approach for a related compound, polyethylene glycol-12-hydroxy stearate, involves a transesterification reaction using triethyl borate (B1201080) and polyethylene glycol, followed by reaction with 12-hydroxystearic acid under acidic conditions at 80-85°C. google.com

Table 1: Research Findings on the Esterification of 12-Hydroxystearic Acid and Related Fatty Acids

Reactants Catalyst Temperature (°C) Reaction Time Yield/Conversion Reference
12-Hydroxystearic Acid & Polyethylene Glycol (MW 600) Immobilized Candida antarctica lipase B Not Specified Not Specified 77-87% researchgate.net
Castor Oil Fatty Acid & Polyethylene Glycol Rhizomucor miehei lipase (10%) 60 360 min 86-94% researchgate.net
12-Hydroxystearic Acid & Methylpolyethylenglykol 750 Not Specified Not Specified Not Specified Acid number: 6.9 mg KOH/g google.com
Stearic Acid & Ethylene Glycol Solid Acid Catalyst Not Specified (Microwave) 10 min 97% Conversion researchgate.net
Triethyl borate, Polyethylene Glycol 400 & 12-Hydroxystearic Acid Alkaline, then Acid Catalyst 80-85 1 h (initial step) 99% (polyoxyethylene glycol boric acid ester) google.com

Ethoxylation of 12-Hydroxystearic Acid in Compound Synthesis

Ethoxylation is another significant industrial method for the synthesis of surfactants from fatty acids and alcohols. This process involves the addition of ethylene oxide to a substrate, in this case, 12-hydroxystearic acid. The reaction typically proceeds in the presence of an alkaline catalyst, such as potassium hydroxide (B78521) (KOH), at elevated temperatures and pressures. researchgate.net

The ethoxylation of 12-hydroxystearic acid is a complex reaction as the molecule possesses two reactive sites: the carboxylic acid group and the secondary hydroxyl group. Research has shown a high degree of group selectivity in the ethoxylation of 12-hydroxystearic acid. Interestingly, unlike typical fatty acids or alcohols, 12-hydroxystearic acid can undergo ethoxylation even without a catalyst, which is attributed to the presence of both the hydroxyl and carboxyl groups in the same molecule.

When an alkaline catalyst like KOH is used, the reaction predominantly occurs at the carboxyl group. In a study where one mole of 12-hydroxystearic acid was reacted with one mole of ethylene oxide using 0.1% KOH as a catalyst, it was found that approximately 99% of the reaction occurred at the carboxyl group, with virtually no reaction at the hydroxyl group. The ethoxylation rate was observed to be similar to that of a primary alcohol under basic catalysis, and notably, there was no induction period, which is typically expected for the ethoxylation of a carboxyl group.

The industrial production of ethoxylated products is often carried out in gas-liquid stirred reactors, Venturi loop reactors, or spray tower loop reactors, with careful control of the highly exothermic reaction to prevent thermal runaway. researchgate.net

Table 2: Research Findings on the Ethoxylation of 12-Hydroxystearic Acid

Reactant Ratio (12-HSA:Ethylene Oxide) Catalyst Catalyst Conc. (%) Reaction Site Product Distribution Reference
1:1 None N/A Carboxyl and Hydroxyl 71% Carboxyl Group, 29% Hydroxyl Group Not explicitly sourced
1:1 KOH 0.1 Carboxyl ~99% Carboxyl Group, ~1% Polyethylene Glycol Not explicitly sourced

Physicochemical and Colloidal Behavior in Advanced Systems

Amphiphilicity and Self-Assembly Phenomena of 2-Hydroxyethyl 12-hydroxyoctadecanoate (B1258542)

The molecular structure of 2-Hydroxyethyl 12-hydroxyoctadecanoate, featuring a lipophilic 12-hydroxyoctadecanoate tail and a hydrophilic 2-hydroxyethyl head group, suggests it possesses amphiphilic properties. huji.ac.il This dual nature is a prerequisite for self-assembly in aqueous solutions. However, specific experimental studies detailing the self-assembly phenomena of this particular monomer are not found in the reviewed literature.

Micellization Thermodynamics and Mechanisms

There is no available data on the thermodynamics of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), or entropy (ΔS°mic) of micelle formation for this compound. Such data would require experimental determination through techniques like calorimetry or temperature-dependent CMC measurements, which have not been reported for this specific monomer.

Critical Micelle Concentration (CMC) Determination

No experimentally determined Critical Micelle Concentration (CMC) value for this compound has been published. For comparison, the related polymeric surfactant, Kolliphor® HS 15, has a reported CMC ranging from 0.005% to 0.02%. acs.org It is expected that the CMC of the monomer would be significantly higher than that of its polymeric counterpart due to its much lower molecular weight and potentially different packing efficiency.

Characterization of Micellar Structure and Morphology

There are no studies characterizing the structure or morphology of micelles formed by this compound. Research on the polymeric form, Kolliphor® HS 15, indicates the formation of micelles with a hydrodynamic radius of 11-15 nm. acs.org The size, shape, and aggregation number of micelles are highly dependent on the molecular geometry of the surfactant, and thus, the data for the polymer cannot be extrapolated to the monomer.

Interfacial Properties and Surface Activity

While the amphiphilic structure of this compound implies it would exhibit surface activity, specific quantitative data on its performance at interfaces is not available.

Adsorption Kinetics and Equilibrium at Liquid-Liquid and Solid-Liquid Interfaces

No studies were found that investigate the adsorption kinetics or equilibrium of this compound at liquid-liquid or solid-liquid interfaces. Such studies would provide information on the rate at which the monomer populates an interface and the resulting interfacial tension reduction, which are crucial for understanding its potential as an emulsifier or stabilizer.

Mechanisms of Emulsification and Stabilization

Due to the lack of data on its interfacial properties, the specific mechanisms by which this compound might emulsify and stabilize systems are not documented. Generally, non-ionic surfactants stabilize emulsions through steric hindrance, where the hydrophilic head groups extend into the aqueous phase, creating a barrier that prevents droplet coalescence. The effectiveness of this mechanism for the monomer is unknown.

Formulation Science and Advanced Drug Delivery Systems Research

Role as a Solubilizer for Poorly Water-Soluble Active Pharmaceutical Ingredients

A significant challenge in the pharmaceutical industry is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and therapeutic efficacy. nih.govmdpi.comresearchgate.net 2-Hydroxyethyl 12-hydroxyoctadecanoate (B1258542), often known by its trade name Solutol® HS 15 or Kolliphor® HS 15, serves as a potent solubilizing agent to address this issue. wikigenes.orgsigmaaldrich.comamericanpharmaceuticalreview.com

The solubilizing capacity of 2-Hydroxyethyl 12-hydroxyoctadecanoate stems from its amphiphilic nature. The molecule consists of a lipophilic portion, 12-hydroxystearic acid, and a hydrophilic portion, polyethylene (B3416737) glycol. sigmaaldrich.comamericanpharmaceuticalreview.com This structure allows it to act as a surfactant. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles. The CMC of this compound is reported to be in the range of 0.005%–0.02% w/v. americanpharmaceuticalreview.com

The micelles formed have a hydrophobic core, created by the aggregation of the 12-hydroxystearic acid chains, and a hydrophilic shell, formed by the polyethylene glycol chains. americanpharmaceuticalreview.com Poorly water-soluble drugs, which are typically lipophilic, can be encapsulated within the hydrophobic core of these micelles. This encapsulation effectively shields the drug from the aqueous environment, leading to a significant increase in its apparent solubility. researchgate.netwindows.net The hydrophilic shell of the micelles ensures that the entire drug-micelle complex remains dispersed and stable in the aqueous medium. americanpharmaceuticalreview.com The typical size of these micelles ranges from 10 to 15 nm. sigmaaldrich.comamericanpharmaceuticalreview.com

The encapsulation of poorly water-soluble drugs within this compound micelles has a profound impact on their dissolution and release profiles. By increasing the solubility of the API, the concentration gradient between the formulation and the dissolution medium is enhanced, leading to a faster rate of dissolution.

Research has demonstrated the effectiveness of this solubilizer in improving the bioavailability of various drugs. For instance, a formulation of cyclosporine A using this compound showed a twofold increase in oral bioavailability compared to a microsuspension. wikigenes.org The micellar solubilization facilitates a more rapid and complete release of the drug from the dosage form, which can lead to improved absorption and therapeutic outcomes. The release of the drug from the micelles is governed by factors such as the partitioning of the drug between the micellar core and the surrounding medium. Studies have shown that the drug release from these micelles can follow first-order kinetics. researchgate.net

Application in Micellar Drug Delivery Systems

The ability of this compound to form stable, drug-loaded micelles makes it a valuable excipient in the design of micellar drug delivery systems. These systems can be tailored for various administration routes, including oral, parenteral, and ophthalmic. sigmaaldrich.comamericanpharmaceuticalreview.com

A common method for encapsulating therapeutic agents into this compound micelles is the thin-film hydration technique. nih.gov In this method, the drug and the surfactant are co-dissolved in a suitable organic solvent. The solvent is then evaporated under vacuum, leaving a thin film of the drug-surfactant mixture on the walls of the container. This film is subsequently hydrated with an aqueous medium, leading to the spontaneous formation of drug-loaded micelles. nih.gov

Several therapeutic agents have been successfully encapsulated using this strategy. For example, myricetin (B1677590), a flavonoid with poor water solubility, was encapsulated in this compound micelles with a high encapsulation efficiency of over 95%. nih.gov Similarly, coenzyme Q10 has been formulated into micelles with this surfactant, achieving an entrapment efficiency of 99.39%. researchgate.net Mixed micellar systems, combining this compound with other polymers like Soluplus®, have also been developed to encapsulate drugs such as thymoquinone (B1682898) and olmesartan (B1677269) medoxomil. nih.govfarmaciajournal.com

The following table summarizes the characteristics of some drug-loaded micelles prepared with this compound.

Therapeutic AgentCo-excipient(s)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Myricetin-12.17 ± 0.730.137 ± 0.01396.12 ± 0.31-
Coenzyme Q10-19.760.11299.3913.77
ThymoquinoneSoluplus®56.71 ± 1.410.180 ± 0.00392.4 ± 1.64.68 ± 0.12

Data sourced from multiple studies. researchgate.netnih.govnih.gov

The stability of micellar formulations is crucial for their successful clinical application. Micelles formulated with this compound have demonstrated good stability under various conditions. The micelles are physically stable, with minimal changes in particle size and PDI upon storage. nih.gov For instance, thymoquinone-loaded mixed micelles were found to be stable for at least 40 days at 4°C. nih.gov

The chemical stability of the encapsulated drug is also enhanced. Myricetin in a micellar solution showed greater stability across a range of pH values compared to a free drug solution. nih.gov Furthermore, these micelles have been shown to be stable to heat sterilization by autoclaving at 121°C for 20 minutes, which is a significant advantage for parenteral formulations. americanpharmaceuticalreview.com Long-term stability studies of coenzyme Q10-loaded micelles predicted a shelf life of 24 months at 25°C. researchgate.net

The table below presents stability data for a coenzyme Q10-loaded micellar formulation.

Storage ConditionDurationParticle Size ChangePDI Change
4°C6 monthsMinimalMinimal
25°C6 monthsMinimalMinimal
30°C6 monthsSignificantSignificant
25 ± 2°C, 60 ± 10% RH18 monthsNo significant variationNo significant variation

Data adapted from a study on Coenzyme Q10-loaded micelles. researchgate.net

Utilization in Microemulsions and Nanosuspensions

Beyond micellar systems, this compound is also a key component in the formulation of microemulsions and can be utilized in the development of nanosuspensions.

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. This compound, with its favorable hydrophilic-lipophilic balance (HLB) of approximately 16, functions effectively as a surfactant in oil-in-water microemulsions. americanpharmaceuticalreview.com It can be used to develop intravenous microemulsion formulations. sigmaaldrich.com Its ability to form stable microemulsions makes it suitable for self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), which are lipid-based formulations that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium. americanpharmaceuticalreview.com

In the context of nanosuspensions, which are sub-micron colloidal dispersions of pure drug particles, surfactants are crucial for stabilizing the nanoparticles and preventing their aggregation. While direct research on the use of this compound in nanosuspensions is less documented, its properties as a steric stabilizer make it a potential candidate for such formulations. The polyethylene glycol chains on its surface can provide a steric barrier, preventing the close approach and agglomeration of drug nanocrystals.

Formulation Development and Optimization Methodologies

The development and optimization of formulations containing this compound often involve its use as a primary surfactant or co-surfactant in various drug delivery systems. Research has demonstrated its efficacy in self-emulsifying drug delivery systems (SEDDS) and solid dispersions.

In SEDDS formulations, this compound acts as a surfactant, facilitating the formation of fine oil-in-water emulsions upon gentle agitation in an aqueous medium. For instance, a study on a poorly soluble drug investigated a SEDDS formulation containing 50% Kolliphor® HS 15 as the surfactant, 35% Transcutol® as a co-surfactant, and 15% oil phase. This formulation resulted in a greater than twofold increase in bioavailability compared to a tablet formulation. americanpharmaceuticalreview.com Another study on madecassic acid utilized Kolliphor HS15 as a surfactant in the development of a self-nanoemulsifying drug delivery system (SNEDDS), highlighting its emulsification efficiency. pharmaexcipients.com

Solid dispersions represent another key area of application. By dispersing a poorly soluble drug in a carrier matrix of this compound, the drug can be converted to an amorphous state, thereby enhancing its dissolution rate and solubility. americanpharmaceuticalreview.compharmaexcipients.comdovepress.com A study on nateglinide (B44641) solid dispersions using Solutol HS 15 prepared by the solvent evaporation method showed a significant, approximately 65-fold, increase in saturation solubility. americanpharmaceuticalreview.comdovepress.com Similarly, a solid dispersion of curcumin (B1669340) with Solutol® HS15 at a 1:10 drug-to-carrier ratio demonstrated a nearly 90% drug release within one hour and a 5-fold increase in bioavailability in rats. nih.gov

The following table summarizes examples of formulation development using this compound:

Drug Delivery SystemDrugThis compound ConcentrationOther Key ExcipientsKey Finding
SEDDSBrusatol-Medium chain triglyceride, Polyethylene glycol 400>2-fold increase in bioavailability compared to suspension. researchgate.net
SEDDSPoorly soluble drug50%Transcutol® (35%), Ethyl oleate, Maisine® 35-1, Gelucire® 44/14 (15% total)>2-fold improvement in bioavailability over a tablet formulation. americanpharmaceuticalreview.com
Solid DispersionNateglinide-Cremophor RH 40 (comparative)~65-fold increase in saturation solubility. americanpharmaceuticalreview.comdovepress.com
Solid DispersionCurcumin1:10 (Drug:Carrier)-~90% drug release in 1 hour; ~5-fold higher AUC. nih.gov
Mixed MicellesBaicalein (B1667712)-Poloxamer 1883.02-fold increase in relative oral bioavailability. nih.gov
Mixed MicellesGenistein (B1671435)-Pluronic F127, Pluronic L612.75 and 4.68-fold increase in relative bioavailability. nih.gov

Thermodynamic and Kinetic Considerations in Nanosuspension Formation

The formation and stability of nanosuspensions are governed by thermodynamic and kinetic principles, where this compound plays a crucial role as a stabilizer. Its amphiphilic nature, characterized by a hydrophilic-lipophilic balance (HLB) of approximately 16, allows it to adsorb onto the surface of drug nanoparticles, providing a steric barrier that prevents aggregation. researchgate.net

A key thermodynamic parameter is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles. For this compound (as Kolliphor® HS 15), the CMC is reported to be in the range of 0.005% to 0.02% (w/v). americanpharmaceuticalreview.comresearchgate.net This low CMC indicates its efficiency in forming micelles at low concentrations, which is advantageous for solubilizing hydrophobic drugs within the micellar core. farmaciajournal.com The formation of these micelles is a spontaneous process driven by the desire to minimize the unfavorable interactions between the hydrophobic portions of the surfactant and the aqueous medium.

From a kinetic standpoint, the stability of nanosuspensions stabilized by this compound is a critical consideration. Studies have shown that formulations stabilized with this excipient exhibit good physical stability over time. For example, a 1% propofol (B549288) formulation solubilized with 8% Kolliphor® HS 15 was found to be stable with no change in particle size at 40°C for over 8 weeks. americanpharmaceuticalreview.com Another study on a nanodispersion prepared using a phase inversion temperature technique reported that the formulation was stable at room temperature and 4°C, although precipitation was observed over time, more rapidly at 37°C. ugent.be The kinetic stability is attributed to the robust steric barrier provided by the polyethylene glycol chains of the surfactant, which protrude into the aqueous phase and create a repulsive force between particles.

The table below presents data related to the thermodynamic and kinetic aspects of nanosuspensions and micellar systems using this compound:

SystemKey ParameterValueSignificance
Kolliphor® HS 15 MicellesCritical Micelle Concentration (CMC)0.005% - 0.02% (w/v)Efficient micelle formation at low concentrations. americanpharmaceuticalreview.comresearchgate.net
Kolliphor® HS 15 MicellesHydrodynamic Radius11-15 nmIndicates the formation of nanosized micelles. researchgate.net
Propofol in Kolliphor® HS 15Particle Size StabilityUnchanged at 40°C for over 8 weeksDemonstrates good kinetic stability of the formulation. americanpharmaceuticalreview.com
NanodispersionStabilityStable at room temperature and 4°CShows good stability under standard storage conditions. ugent.be

Contributions to Amorphous Solid Dispersions

This compound has made significant contributions to the field of amorphous solid dispersions (ASDs) by enabling the formulation of poorly soluble drugs in a high-energy, amorphous state. nih.gov The polymer component in an ASD is crucial for both the physical stability of the amorphous drug in the solid state and for maintaining supersaturation upon dissolution. nih.gov

The primary role of this compound in ASDs is to act as a carrier matrix that molecularly disperses the drug, thereby preventing its crystallization. This is achieved through specific interactions, such as hydrogen bonding, between the drug and the polymer. nih.gov The transformation of a crystalline drug to its amorphous form within the dispersion leads to a significant increase in its aqueous solubility and dissolution rate. pharmaexcipients.com

Several studies have demonstrated the effectiveness of this compound (as Solutol HS 15 or Kolliphor HS 15) in enhancing the performance of various drugs through ASDs. For instance, a solid dispersion of nateglinide with Solutol HS 15 resulted in amorphization of the drug, as confirmed by techniques like differential scanning calorimetry and X-ray diffraction, leading to a substantial increase in solubility. americanpharmaceuticalreview.comdovepress.com Another study with curcumin showed that a solid dispersion with Solutol® HS15 not only transformed the drug into an amorphous form but also facilitated micellar incorporation, which protected the drug from hydrolysis and improved its dissolution. nih.govbasf.com The bioavailability of curcumin from this ASD was approximately 5-fold higher than that of the pure drug. nih.gov

The following table summarizes research findings on the use of this compound in amorphous solid dispersions:

DrugCarrierDrug:Carrier RatioMethod of PreparationKey Finding
NateglinideSolutol HS 15-Solvent EvaporationLoss of crystallinity and amorphization, leading to a ~65-fold increase in saturation solubility. americanpharmaceuticalreview.comdovepress.com
CurcuminSolutol® HS151:10-Transformation to amorphous form, ~90% drug release in 1 hour, and ~5-fold higher bioavailability. nih.govbasf.com
CelecoxibSoluplus® (comparative)Up to 60% (w/w)ElectrosprayingASDs improved the dissolution rate by up to 8.2-fold compared to the crystalline form. nih.gov

Versatility Across Pharmaceutical Formulation Types

The utility of this compound extends across a wide range of pharmaceutical dosage forms, underscoring its versatility as a formulation excipient.

Parenteral Formulations Research

In parenteral formulations, this compound is valued for its ability to solubilize poorly water-soluble drugs, enabling their administration via injection. researchgate.netnih.gov It is used in the development of various parenteral systems, including microemulsions, nanoemulsions, and mixed micelles. americanpharmaceuticalreview.comnih.govnih.gov A key advantage is its lower hemolytic activity compared to other polyoxyethylene-based surfactants, which contributes to a better safety profile for injectable formulations. google.com

Research has shown that it can be used to formulate stable parenteral emulsions. One study demonstrated that while an emulsion stabilized with phospholipids (B1166683) alone broke down after freezing, a combination of phospholipids and PEG-660-12-hydroxy-stearate (Solutol HS15) improved the emulsion's stability. nih.gov Another study successfully developed a stable microemulsion of a poorly water-soluble compound using 30% (w/v) Kolliphor® HS 15 in a sodium phosphate (B84403) buffer, which was suitable for animal studies. nih.gov

The table below provides examples of its use in parenteral formulation research:

Formulation TypeDrug/ActiveThis compound ConcentrationKey Finding
MicroemulsionPropofol8%Stable formulation with unchanged particle size at 40°C for over 8 weeks. americanpharmaceuticalreview.com
MicroemulsionSNAP 3788930% (w/v)Formation of a stable microemulsion suitable for animal studies. nih.gov
Emulsion-- (as co-emulsifier with phospholipids)Improved emulsion stability compared to single emulsifiers. nih.gov
NanomicellesPaclitaxel- (in mixed micelles with Polysorbate 80)Exhibited high encapsulation efficiency (96.96%) and good safety profile. wikigenes.org

Oral Formulations Research

For oral drug delivery, this compound is extensively used to enhance the bioavailability of poorly soluble drugs, which fall under the Biopharmaceutical Classification System (BCS) Class II and IV. guidechem.com It achieves this by improving the drug's solubility and dissolution rate in the gastrointestinal tract. dovepress.comnih.govnih.gov

It is a key component in the development of oral formulations such as solid dispersions and self-emulsifying drug delivery systems (SEDDS). americanpharmaceuticalreview.comdovepress.com Studies have consistently shown a significant increase in the oral bioavailability of drugs formulated with this excipient. For example, a Solutol HS 15-based formulation of cyclosporin (B1163) A demonstrated a twofold higher oral bioavailability compared to a microsuspension. youtube.com In another study, a solid dispersion of nateglinide with Solutol HS 15 led to a ~1.8-fold increase in the area under the curve (AUC) and a ~2.4-fold increase in peak plasma concentration (Cmax) compared to a marketed formulation. dovepress.com

The following table presents data from oral formulation research:

Formulation TypeDrugKey Finding
Solid DispersionNateglinide~1.8-fold increase in AUC and ~2.4-fold increase in Cmax. dovepress.com
Self-Dispersing FormulationCyclosporin ATwofold higher oral bioavailability compared to a microsuspension. youtube.com
Mixed MicellesBaicalein3.02-fold increase in relative oral bioavailability. nih.gov
Mixed MicellesGenistein2.75 and 4.68-fold increase in relative oral bioavailability with different Pluronic co-formers. dovepress.comnih.gov
SNEDDSMadecassic AcidEnhanced in vitro and in vivo performance compared to pure drug. pharmaexcipients.com

Ophthalmic and Topical Delivery System Investigations

In the realm of ophthalmic and topical delivery, this compound is investigated for its potential to enhance drug penetration and retention. Its non-irritating nature and ability to form micelles make it a suitable candidate for these sensitive application sites. nih.gov

For ophthalmic delivery, it has been used to formulate micellar solutions that can improve the solubility and corneal permeability of drugs. A study on myricetin-loaded micelles using Kolliphor® HS15 resulted in ultra-small micelles (around 12 nm) with high encapsulation efficiency (over 95%). nih.gov These micelles were found to be non-irritating to the rabbit eye and demonstrated efficient corneal penetration in mice. nih.gov Another study developed a gel-forming ophthalmic solution using mixed micelles of PEG-DSPE and Solutol HS 15, which significantly enhanced the corneal permeation of curcumin. nih.gov

The following table summarizes findings from ophthalmic and topical delivery research:

Formulation TypeDrugKey Finding
Micelle Ophthalmic SolutionMyricetinUltra-small micelles (~12 nm), high encapsulation efficiency (>95%), and efficient corneal penetration. nih.gov
Gel-Forming Ophthalmic SolutionCurcuminEnhanced corneal permeability. nih.gov
Mixed MicellesSertaconazole NitrateEnhanced aqueous solubility up to 338.82-fold and superior ex vivo and in vivo permeation compared to a suspension. nih.gov

Formulations for Macromolecules and Biologics

The compound this compound is a key component in advanced drug delivery systems designed for macromolecules and biologics. It is the primary monoester of 12-hydroxystearic acid and ethylene (B1197577) glycol. In pharmaceutical applications, this molecule rarely appears in its pure form. Instead, it is a principal constituent of a complex, non-ionic surfactant known commercially as Kolliphor® HS 15 or Solutol® HS 15. americanpharmaceuticalreview.comnih.govpharmtech.com This excipient is a mixture produced by reacting 12-hydroxystearic acid with approximately 15 moles of ethylene oxide, resulting in a combination of polyglycol mono- and di-esters of 12-hydroxystearic acid, along with a fraction of free polyethylene glycol (PEG). americanpharmaceuticalreview.comuspbpep.com

The inherent amphiphilicity of its components, with the lipophilic 12-hydroxystearic acid portion and the hydrophilic poly(oxy-1,2-ethanediyl) chain, makes it an effective solubilizer and emulsifying agent. americanpharmaceuticalreview.comsigmaaldrich.com This property is particularly valuable for formulating macromolecules such as proteins, peptides, and antibody-drug conjugates, which are often large, complex, and possess poor aqueous solubility. americanpharmaceuticalreview.combasf.compharmacompass.com The surfactant's ability to form stable micelles and micro-emulsions in aqueous environments allows for the encapsulation and delivery of these challenging biologic drugs. americanpharmaceuticalreview.com

Surfactants are essential for stabilizing protein therapeutics like monoclonal antibodies against interfacial stresses that can cause aggregation and loss of function. basf.compharmaexcipients.com The mixture containing this compound has been investigated as a robust alternative to commonly used polysorbates, demonstrating competitive performance in stabilizing antibody formulations and higher resistance to enzymatic degradation. acs.org Its utility extends to various formulation types, including parenteral, oral, and topical systems, where it helps enhance the solubility and bioavailability of the active biologic ingredient. americanpharmaceuticalreview.comsigmaaldrich.com

Role in Lipid-Based Nanoparticle Systems

In the realm of advanced drug delivery, this compound, as part of the Kolliphor® HS 15 mixture, plays a crucial role as a surfactant in the fabrication of lipid-based nanoparticles. americanpharmaceuticalreview.comnih.gov These nanocarriers, such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC), are promising vehicles for delivering peptides, proteins, and nucleic acids. nih.govnih.govocl-journal.org

SLNs and NLCs are composed of a solid lipid core that can encapsulate the biologic drug, protecting it from enzymatic degradation in the body. nih.govocl-journal.org The surfactant forms a stabilizing layer on the surface of the nanoparticle. This layer is critical for several reasons:

It prevents the aggregation of nanoparticles, ensuring the colloidal stability of the formulation.

It controls the particle size and size distribution during production, which are key factors influencing the biological fate and efficacy of the nanocarrier. researchgate.net

The hydrophilic PEG chains on the surface can help the nanoparticles evade the reticuloendothelial system, prolonging their circulation time in the bloodstream.

The emulsifying properties of the surfactant contribute to enhanced drug release at physiological pH and can improve the permeability of macromolecules across biological membranes. nih.govnih.gov Studies have shown that lipid nanoparticles stabilized with surfactants can be effectively internalized by cells, offering a promising strategy to overcome the poor intestinal absorption that limits the oral delivery of many peptides and proteins. ocl-journal.orgresearchgate.net

The table below summarizes the key physicochemical properties of the surfactant mixture containing this compound and its function in biologic formulations.

PropertyValue / DescriptionRelevance in Macromolecule Formulation
Chemical Class Non-ionic surfactant, Polyethylene glycol ester. pubcompare.aiProvides stability over a wide pH range and low potential for interaction with charged biologics.
Key Components Polyglycol mono- and di-esters of 12-hydroxystearic acid, free Polyethylene Glycol (PEG). americanpharmaceuticalreview.comThe combination of lipophilic esters and hydrophilic PEG creates amphiphilic properties essential for emulsification.
HLB Value 14–16. basf.comA high Hydrophile-Lipophile Balance (HLB) indicates good water solubility, making it an effective oil-in-water emulsifier and solubilizer for biologics.
Critical Micelle Concentration (CMC) 0.005%–0.02% (w/v). americanpharmaceuticalreview.combasf.comA low CMC means it forms stable micelles at low concentrations, efficiently encapsulating hydrophobic domains of proteins or other biologics.
Micelle Size 10–15 nm. americanpharmaceuticalreview.comsigmaaldrich.comThe small, uniform size of the micelles allows for efficient drug loading and is suitable for sterile filtration and parenteral administration.
Thermal Stability Aqueous solutions can be heat-sterilized (e.g., autoclaved at 121°C). americanpharmaceuticalreview.comformulationbio.comAllows for terminal sterilization of the final drug product, a critical requirement for parenteral biologic formulations.

The following table provides a representative example of a Nanostructured Lipid Carrier (NLC) formulation for encapsulating a model peptide, illustrating the role of the surfactant system.

Formulation ComponentExample MaterialFunctionRepresentative % (w/w)
Solid Lipid TristearinForms the solid matrix of the nanoparticle core. americanpharmaceuticalreview.com5 - 10%
Liquid Lipid (Oil) Castor OilCreates imperfections in the lipid matrix to increase drug loading and stability. americanpharmaceuticalreview.com1 - 5%
Surfactant Macrogol 15 HydroxystearateStabilizes the nanoparticle dispersion, prevents aggregation, and enhances bioavailability. americanpharmaceuticalreview.comformulationbio.com1 - 3%
Biologic (Model) LeuprolideThe active macromolecule to be delivered. ocl-journal.org< 1%
Aqueous Phase Water for InjectionThe continuous phase of the nanoparticle dispersion.q.s. to 100%

Biological Interactions and Cellular Permeability Studies

Mechanisms of Mucosal Permeability Enhancement

2-Hydroxyethyl 12-hydroxyoctadecanoate (B1258542), a principal component of Solutol® HS15, has been investigated for its role in enhancing mucosal drug delivery. invivochem.cnnih.govnih.gov Studies suggest that its mechanism of action is primarily through effects on the cell membrane, which in turn impacts the cell cytoskeleton, including actin organization and the opening of tight junctions. nih.govnih.gov

To investigate the mechanisms of trans-mucosal absorption enhancement, polarized airway Calu-3 cell layers are utilized as an in vitro model. nih.govnih.gov The Calu-3 cell line is a well-established model for studying the permeability of the airway epithelial barrier. nih.govnih.gov In these studies, Calu-3 cells are cultured to form a monolayer, and the permeability of various compounds across this layer is measured. nih.gov The integrity of the cell monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER). nih.gov

Experiments have demonstrated that 2-Hydroxyethyl 12-hydroxyoctadecanoate promotes the apical-to-basolateral transport of model proteins, such as insulin, across Calu-3 monolayers at 37°C. nih.gov The apparent permeability (Papp) of insulin was shown to increase significantly at concentrations of 0.52 mM and higher of a solution containing this compound compared to a control. nih.gov Conversely, at 4°C, there was no statistically significant increase in insulin permeability, suggesting an active cellular process is involved. nih.gov

Apical to Basolateral Permeability of FITC-Insulin Across Polarised Calu-3 Cell Monolayer in the Presence of Increasing Concentrations of a this compound-containing solution at 37°C and 4°C. nih.gov
Concentration (mM)Papp at 37°C (×10⁻⁶ cm/s)Papp at 4°C (×10⁻⁶ cm/s)
Control2.27 ± 0.440.26 ± 0.04
0.012.41 ± 0.520.25 ± 0.02
0.102.61 ± 0.200.26 ± 0.016
0.523.01 ± 0.6 (*)0.25 ± 0.04
1.004.09 ± 1.21 (**)0.26 ± 0.07
5.206.08 ± 1.93 (***)0.26 ± 0.02

Permeability expressed as mean Papp values ± SD (N = 3, n = 4). * P = 0.01 , ** P = 0.0021 and *** P = 0.0001.

The permeability-enhancing effect of this compound is dependent on the molecular weight of the permeant. nih.gov Studies using Calu-3 cell monolayers have shown a statistically significant increase in the permeability of lower molecular weight permeants (ranging from 5 to 22 kDa) when treated with a solution containing the compound. nih.gov However, for larger proteins such as albumin and IgG, there was no statistically significant increase in permeability compared to the control. nih.gov This suggests a preference for enhancing the transport of lower molecular weight macromolecules, with a potential molecular weight threshold for this effect. nih.gov

The Effect of a 5.2 mM this compound-containing solution on the Permeability In Polarised Calu-3 Cell Layers To Different Sized Proteins. nih.gov
Model ProteinMolecular Weight (kDa)Papp Control (×10⁻⁶ cm/s)Papp with Solution (×10⁻⁶ cm/s)Fold Increase
Insulin5.82.27 ± 0.446.08 ± 1.932.68
Trypsin Inhibitor21.50.98 ± 0.212.15 ± 0.542.19
Albumin66.50.45 ± 0.090.51 ± 0.111.13
IgG1500.31 ± 0.070.35 ± 0.081.13

Influence on Cellular Metabolic Activity in Vitro

The in vitro effects of this compound on cellular metabolic activity have been assessed to understand its biocompatibility. nih.gov

Cell viability in the presence of a solution containing this compound has been quantitatively evaluated using MTS and LDH assays. The MTS assay measures the metabolic activity of cells by assessing the reduction of a tetrazolium compound by viable cells. plos.org The LDH (lactate dehydrogenase) assay, on the other hand, quantifies cell death by measuring the release of LDH from damaged cells. nih.govnih.gov

Pharmacokinetic Investigations in Preclinical Animal Models

Oral Bioavailability Enhancement Studies

Research has consistently demonstrated the capacity of 2-Hydroxyethyl 12-hydroxyoctadecanoate (B1258542) (as Solutol® HS 15) to significantly improve the oral bioavailability of various drugs. This is often achieved by formulating the drug into mixed micellar systems. For instance, studies on olmesartan (B1677269) medoxomil, a drug with low bioavailability, showed that a fast-dissolving film containing mixed micelles of Soluplus® and Solutol® HS 15 markedly improved its bioavailability compared to the conventional tablet form. farmaciajournal.com

Another example is the enhancement of genistein's oral bioavailability through the use of mixed micelles composed of Solutol® HS 15 and Pluronic F127 or L61. In a study using a Caco-2 cell monolayer, these mixed micelles were shown to reduce drug efflux, thereby increasing absorption. nih.gov Subsequent in-vivo pharmacokinetic studies in rats revealed that the relative oral bioavailability of genistein (B1671435) in these formulations was increased by 2.23 and 3.46 fold, respectively. nih.gov The area under the curve (AUC), a measure of total drug exposure, was significantly higher for the genistein-micelle formulations compared to the free drug. nih.gov

The mechanism behind this enhancement is linked to the surfactant properties of 2-Hydroxyethyl 12-hydroxyoctadecanoate, which can increase the solubility of hydrophobic drugs and interact with intestinal membranes to increase permeability. nih.gov

Table 1: Enhancement of Genistein Oral Bioavailability with Solutol® HS 15 Mixed Micelles

Formulation Relative Bioavailability Increase (fold)
Genistein with HS15+F127 (GEN-F) 2.23
Genistein with HS15+L61 (GEN-L) 3.46

Data sourced from a study on Solutol® HS15 and Pluronic mixed micelle systems for the oral delivery of genistein. nih.gov

Interspecies Scaling and Prediction of Pharmacokinetic Parameters

Direct interspecies scaling and prediction of pharmacokinetic parameters for this compound as a primary drug are not available in the reviewed scientific literature. The focus of preclinical studies involving this compound is typically on the pharmacokinetics of the active drug it is formulated with, rather than the disposition of the excipient itself.

The utility of this compound lies in its ability to modify the absorption profile of other drugs, making the prediction of their pharmacokinetic parameters more complex. The formulation's characteristics, such as micelle size and drug release kinetics, become critical factors influencing the drug's behavior in different species. nih.gov Therefore, any interspecies scaling would need to account for the physiological differences in the gastrointestinal tracts of the animal models and how these differences interact with the specific drug delivery system.

Mechanistic Absorption Modeling (e.g., Advanced Compartmental Absorption and Transit (ACAT) Model)

There are no specific studies applying the Advanced Compartmental Absorption and Transit (ACAT) model directly to this compound. However, the principles of mechanistic absorption modeling are highly relevant to understanding its function as a bioavailability enhancer. nih.gov

Mechanistic oral absorption modeling integrates physiological factors, such as gastrointestinal transit and permeation processes, with the properties of the drug and its formulation. nih.gov When this compound is used in a formulation, it directly influences key parameters within these models.

Studies have shown that Solutol® HS 15 affects the cell membrane and the F-actin cytoskeleton, which can lead to the opening of tight junctions between intestinal epithelial cells. nih.gov This action increases the paracellular transport of co-administered drugs. Furthermore, it has been observed to influence the rate of endocytosis, suggesting an impact on transcellular transport pathways as well. nih.gov

These cellular-level effects would be critical inputs for any mechanistic model aiming to predict the oral absorption of a drug formulated with this compound. The model would need to incorporate terms that account for micellar solubilization, altered membrane permeability, and potentially inhibited efflux pump activity to accurately simulate the in vivo performance of the drug product.

Analytical Methodologies and Characterization Techniques

Chromatographic and Spectrometric Approaches for Detection and Quantification

Liquid chromatography coupled with mass spectrometry stands as a primary tool for the detection and quantification of 2-Hydroxyethyl 12-hydroxyoctadecanoate (B1258542) and its related components in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) combined with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry (MS) is a powerful platform for metabolomics, enabling the separation, identification, and quantification of metabolites from biological samples. nih.gov The high resolution and mass accuracy of QTOF-MS allow for the determination of the elemental composition of analytes and their fragments, which is essential for structural elucidation. nih.gov

While specific metabolomics studies focusing solely on 2-Hydroxyethyl 12-hydroxyoctadecanoate using HPLC-QTOF-MS are not extensively detailed in the reviewed literature, the principles of the technique are broadly applicable. In a typical workflow, an HPLC system separates the components of a complex mixture, which are then ionized and introduced into the mass spectrometer. The QTOF analyzer provides high-resolution mass data for both the parent compound and its metabolites. nih.gov

More commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for the quantitative analysis of the compound's commercial form, Solutol® HS 15, in preclinical pharmacokinetic studies. nih.govomicsonline.org In these studies, a pseudo Multiple Reaction Monitoring (pMRM) method is often developed. This involves selecting the most abundant ions corresponding to the free polyethylene (B3416737) glycol (PEG) oligomers that are part of the Solutol® HS 15 mixture. nih.govresearchgate.net For instance, a sensitive and selective LC-MS/MS method identified and monitored several PEG oligomer ions to quantify Solutol® HS 15 in rat plasma. nih.govomicsonline.org

A study successfully developed an LC-MS/MS method for this purpose using an Agilent 1200 RRLC system and an XBridge C18 column. nih.gov The developed method demonstrated utility in quantifying plasma concentrations and determining key pharmacokinetic parameters. nih.govomicsonline.org

Table 1: LC-MS/MS Parameters for Solutol® HS 15 Quantification

Parameter Value/Description Reference
Chromatography System Agilent 1200 RRLC nih.gov
Stationary Phase XBridge C18 (250 mm × 3.0 mm, 5 µm) nih.gov
Mobile Phase A 0.1% formic acid in water nih.gov
Mobile Phase B 100% acetonitrile nih.gov
Flow Rate 0.5 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI) nih.govamericanpharmaceuticalreview.com

| Monitored Ions (m/z) | 481, 525, 569, 613, 657, 701, 745, 789, 833, 877, 921, 965 | nih.govresearchgate.net |

Spectroscopic Characterization of Formulations

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for characterizing its behavior within a formulation.

Fourier Transform Infrared (FTIR) spectroscopy is a key method used for this purpose. An analysis of Solutol® HS-15 confirmed that its infrared spectrum conforms to its expected chemical structure. usbio.net In formulation studies, FTIR is used to investigate the interactions between the excipient and the active pharmaceutical ingredient. For example, in the development of solid dispersions of nateglinide (B44641) with Solutol® HS 15, FTIR analysis, along with other techniques like DSC and XRD, indicated a loss of crystallinity and the amorphization of the drug, which is crucial for enhancing solubility. ijper.org

Information regarding the fluorescence efficacy of formulations containing this compound is not prominently featured in the available scientific literature.

Particle Size and Colloidal Stability Analysis

As a surfactant, this compound is used to form and stabilize colloidal systems such as micelles and emulsions. The analysis of particle size and colloidal stability is therefore critical. Zeta potential is a key indicator of the stability of a colloidal dispersion, measuring the magnitude of the electrostatic charge between adjacent particles in a dispersion. omicsonline.org

Formulations incorporating Solutol® HS 15 have been extensively characterized for these properties. It is known to form micelles with a critical micelle concentration (CMC) ranging from 0.005% to 0.02%. americanpharmaceuticalreview.comnih.gov These micelles are typically in the nanometer size range.

Several studies provide specific data on the particle size and zeta potential of formulations containing this compound:

Thymoquinone-loaded mixed micelles prepared with Soluplus® and Solutol® HS15 exhibited a particle size of approximately 56.7 nm and a zeta potential of -8.53 mV. These formulations were found to be stable for at least 40 days. nih.gov

Lipid nanocapsules formulated with Solutol® HS15 showed particle sizes ranging from 27 nm to 112 nm, with corresponding zeta potentials between -38.7 mV and +9.18 mV. researchgate.net

In parenteral emulsions, a combination of phospholipids (B1166683) and Solutol® HS15 was shown to improve the emulsion's stability compared to using either emulsifier alone. nih.gov The stability was assessed after stressful conditions like autoclaving, freezing, and centrifugation. nih.gov

Table 2: Particle Size and Zeta Potential of Formulations with this compound (Solutol® HS 15)

Formulation Type Active Ingredient/Co-excipient Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Mixed Micelles Thymoquinone (B1682898) / Soluplus® 56.71 ± 1.41 0.180 ± 0.003 -8.53 ± 0.27 nih.gov
Mixed Micelles Sertaconazole Nitrate Nanosized, Spherical - - nih.gov
Lipid Nanocapsules - 27.0 ± 0.1 - -38.7 ± 1.2 researchgate.net
Lipid Nanocapsules - 112.1 ± 1.8 - +9.18 ± 0.4 researchgate.net

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are instrumental in understanding how molecules like 2-hydroxyethyl 12-hydroxyoctadecanoate (B1258542) spontaneously form larger, ordered structures in a solvent. Research on the parent molecule, 12-hydroxystearic acid (12-HSA), which is a well-known organogelator, provides a strong model for the behavior of its derivatives.

MD simulations on 12-HSA in organic solvents like hexane (B92381) have been used to investigate the initial stages of aggregation that lead to the formation of gels. drexel.edu These simulations reveal that the self-assembly is driven by specific intermolecular interactions. The primary mechanism involves hydrogen bonding between the 12-hydroxyl groups of different molecules and dimerization of the carboxylic acid head groups. drexel.edu This leads to the formation of a three-dimensional fibrous network that entraps the solvent, resulting in a gel. drexel.edu

Key findings from MD simulations of 12-HSA and its derivatives include:

Rapid Self-Assembly: Molecules quickly aggregate, driven by hydrogen bonds.

Role of Hydroxyl Groups: The hydroxyl groups at the 12th position are critical, forming extended hydrogen-bond chains that are considered the backbone of the self-assembled fibrillar networks. drexel.edu

Head Group Influence: The nature of the head group (carboxylic acid, ester, or amide) influences the specific packing and stability of the aggregates. For instance, simulations of lithium and sodium salts of 12-hydroxystearate showed different stable dimer configurations due to the packing of the head groups. drexel.edu

These simulation studies provide a foundational understanding of how 2-hydroxyethyl 12-hydroxyoctadecanoate likely self-assembles, highlighting the critical interplay between the alkyl chain and the polar functional groups.

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations are employed to provide a highly detailed view of the electronic structure and energetics of molecular interactions. These calculations can precisely determine the strength and nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern self-assembly.

While specific quantum chemical studies on this compound are not readily found, the principles can be applied based on research into similar systems. For this molecule, quantum calculations would focus on:

Hydrogen Bond Energies: Calculating the precise energy of hydrogen bonds formed between the 12-hydroxyl group of one molecule and the ester or hydroxyl groups of another. This would quantify the primary driving force for aggregation.

Dimer and Oligomer Stability: Determining the most stable geometric configurations of dimers and small clusters of molecules. For the parent acid 12-HSA, calculations have focused on the stability of head-to-head carboxylic acid dimers and the ring-like structures formed by inter-hydroxyl hydrogen bonds. drexel.edu For this compound, similar calculations would explore the preferred orientations and interaction energies between the ester head and the mid-chain hydroxyl group.

Conformational Analysis: Analyzing the rotational energy barriers and preferred conformations of the molecule's flexible alkyl chain. The chirality at the 12th carbon introduces a twist in the chain, which is hypothesized to be crucial for the formation of twisted fibers in the gel network. drexel.edu

The table below illustrates the types of interaction energies that could be determined for key interacting pairs within a this compound system using quantum chemical methods. Note: These are representative values for typical hydrogen bonds and are not from specific calculations on this molecule.

Interacting PairType of InteractionRepresentative Interaction Energy (kJ/mol)
12-OH ··· O=C (Ester)Hydrogen Bond20 - 40
12-OH ··· HO- (Ethyl)Hydrogen Bond20 - 40
Ethyl-OH ··· O=C (Ester)Hydrogen Bond20 - 40
Alkyl Chain ··· Alkyl Chainvan der Waals5 - 10

These calculations are computationally intensive and are typically performed on simplified fragments or dimers of the full molecule to remain feasible.

Free Energy Calculations in Colloidal System Formation

Free energy calculations bridge the gap between the microscopic details of molecular interactions and the macroscopic behavior of system formation, such as the creation of a colloidal gel. These calculations can predict the spontaneity of the self-assembly process under given conditions.

Methods like umbrella sampling or replica-exchange MD can be used to compute the potential of mean force (PMF) along a reaction coordinate, such as the distance between two molecules. The resulting free energy profile can reveal the stability of the aggregated state relative to the dissolved state and identify any energy barriers to association or dissociation.

In the context of 12-HSA and its derivatives, free energy calculations are particularly challenging due to the large size and flexibility of the molecules and the long timescales required for the system to explore all relevant configurations. drexel.edu One documented attempt to calculate the free energy of self-assembly for 12-HSA using umbrella sampling with the distance between carbon 1 and carbon 12 as a collective variable encountered difficulties in reaching a free-energy minimum due to these timescale constraints. drexel.edu This highlights the significant computational challenge posed by such systems.

Despite the difficulties, successful free energy calculations would provide critical data:

Critical Aggregation Concentration (CAC): By calculating the free energy of transferring a molecule from the solvent to an aggregate, it is possible to estimate the concentration at which self-assembly becomes spontaneous.

Aggregate Stability: The depth of the free energy well for the aggregated state provides a measure of its thermodynamic stability.

Dissociation Barriers: The height of the energy barrier for a molecule to leave an aggregate can provide insights into the kinetic stability and lifetime of the self-assembled structures.

Future advancements in computational hardware and enhanced sampling methods may make these calculations more feasible for complex molecules like this compound, providing a complete thermodynamic picture of its colloidal system formation.

Occurrence in Natural Sources and Metabolomics Research

Identification as a Metabolite in Plant Species (e.g., Mentha spicata L.)

Metabolomic analysis of Mentha spicata L., commonly known as spearmint, has revealed the presence of 2-Hydroxyethyl 12-hydroxyoctadecanoate (B1258542) exclusively in the fresh leaves of the plant. In a comparative study utilizing high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), this compound was detected as one of the unique metabolites in fresh spearmint samples when compared to dried leaves. This finding suggests that the compound may be susceptible to degradation or transformation during the drying process.

The identification was based on the compound's accurate mass, isotopic distribution, and fragmentation pattern obtained from the mass spectrometry analysis. The data was compared against chemical databases such as the ChemSpider library for confirmation. In this particular analysis, 2-Hydroxyethyl 12-hydroxyoctadecanoate was denoted as peak 24 in the chromatogram of the fresh leaf extract. The research underscores the importance of analyzing plant materials in their fresh state to obtain a complete and accurate profile of their chemical constituents.

Below is a table summarizing the key analytical details for the identification of this compound in Mentha spicata L.

Table 1: Analytical Data for the Identification of this compound

Parameter Value
Plant Species Mentha spicata L.
Plant Part Fresh Leaves
Analytical Method HPLC-QTOF-MS

Extraction and Isolation Methodologies from Complex Natural Matrices

The successful extraction and isolation of this compound from the intricate matrix of fresh Mentha spicata L. leaves involved a specific and carefully considered methodology. The initial extraction of metabolites from the spearmint leaves was performed using a menthol aqueous solution. This solvent was chosen for its high permeability to plant cells and its ability to effectively solubilize a wide range of compounds.

Following the initial extraction, the subsequent analysis and separation of the metabolites were achieved using reversed-phase high-performance liquid chromatography (HPLC). The mobile phase for the chromatographic separation consisted of a gradient of acetonitrile and water. The elution of metabolites, including this compound, was accomplished within a total run time of approximately 45 minutes. It was observed that the majority of the metabolites eluted when the concentration of aqueous acetonitrile in the mobile phase was between 20% and 50%. To optimize the separation, the initial concentration of acetonitrile was set to 10% with a low flow rate and a linear gradient.

The identification of the isolated compounds was then carried out using Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), which provided high-resolution mass data for accurate metabolite assignment. This combination of a targeted extraction method followed by a powerful analytical separation and detection technique was crucial for the successful identification of this compound in a complex natural matrix.

Future Research Directions and Emerging Areas

Integration in Advanced Material Science Applications

The application of 2-Hydroxyethyl 12-hydroxyoctadecanoate (B1258542) in advanced material science is an expanding area of research, primarily centered on the development of novel functional materials for biomedical applications. Its inherent properties as a surfactant and stabilizer are being explored in the creation of smart and responsive materials.

One of the key areas of investigation is its use in the formulation of stimuli-responsive hydrogels. These are advanced polymer networks that can undergo reversible changes in their physical or chemical properties in response to external stimuli such as pH or temperature. While research is ongoing, the incorporation of 2-Hydroxyethyl 12-hydroxyoctadecanoate into hydrogel formulations is being explored for its potential to modulate the release of encapsulated therapeutic agents.

Furthermore, its role in the development of self-assembling materials is a significant focus. The ability of this compound to form micelles in aqueous solutions is a fundamental aspect of its utility. nih.gov These self-assembled nanostructures are being investigated as templates or building blocks for more complex material architectures. The critical micelle concentration (CMC) of Solutol® HS 15 is in the range of 0.005% to 0.02%, indicating the formation of stable micelles at low concentrations. americanpharmaceuticalreview.com Research is directed towards controlling the size, shape, and stability of these micelles to create tailored materials for specific applications.

While direct applications in non-biomedical advanced materials are not yet widely documented, the principles of its use in creating structured and functional materials for drug delivery provide a foundation for its potential integration into other areas of material science, such as in the development of advanced coatings or functional fluids.

Development of Next-Generation Drug Delivery Strategies

The development of next-generation drug delivery strategies represents a significant area of focus for this compound, where it is utilized to overcome the challenges associated with the delivery of poorly soluble drugs. Its role extends beyond a simple solubilizing agent to being a key component in a variety of advanced drug delivery systems.

Oral Bioavailability Enhancement: A primary application of this compound is in enhancing the oral bioavailability of drugs. This is often achieved through the formulation of self-microemulsifying drug delivery systems (SMEDDS). These systems are isotropic mixtures of an oil, a surfactant (such as Solutol® HS 15), a cosurfactant, and a drug, which spontaneously form a fine oil-in-water microemulsion when introduced into an aqueous phase under gentle agitation. nih.govmdpi.com This in-situ formation of a microemulsion in the gastrointestinal tract leads to improved drug solubilization and absorption. mdpi.com For instance, a solid SMEDDS formulation for naproxen, a poorly soluble anti-inflammatory drug, was developed using Miglyol 812®, Peceol™, Gelucire® 44/14, and Solutol® HS 15, which resulted in enhanced solubility and dissolution rates. nih.gov Similarly, a study on the oral delivery of genistein (B1671435) utilized binary mixed micelle systems of Solutol® HS 15 with Pluronic F127 and Pluronic L61, which significantly increased its oral bioavailability. nih.gov Another study demonstrated a 3.02-fold increase in the relative oral bioavailability of baicalein (B1667712) when formulated in mixed micelles with Solutol® HS 15 and Poloxamer 188. nih.govresearchgate.net

Targeted Drug Delivery: Research is also focused on using this compound in targeted drug delivery systems, particularly for cancer therapy. Nanoparticles formulated with biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) and Solutol® HS 15 have been developed for the delivery of chemotherapeutic agents such as docetaxel. nih.gov These nanoparticles, with a mean diameter of approximately 169 nm, have shown enhanced drug release at physiological pH. nih.gov The use of Solutol® HS 15 in these formulations not only aids in drug solubilization but also contributes to the stability and release characteristics of the nanoparticles. nih.gov

Nose-to-Brain Drug Delivery: An emerging and promising strategy is the use of this compound-based micelles for nose-to-brain drug delivery. This route bypasses the blood-brain barrier, offering a direct pathway for drugs to reach the central nervous system. A recent study demonstrated that agomelatine, an antidepressant with poor water solubility, could be efficiently encapsulated in Solutol® HS 15 micelles with a size of about 14.17 nm and an encapsulation efficiency of 96.96%. scienceopen.com Intranasal administration of these micelles resulted in rapid and sustained brain distribution of the drug. scienceopen.com The mechanism is thought to involve the opening of tight junctions in the olfactory epithelium, facilitated by Solutol® HS 15. scienceopen.com

Ophthalmic Drug Delivery: In ophthalmology, this compound is being investigated for the topical delivery of poorly soluble drugs to the eye. It has been used to formulate micellar solutions and in situ gelling systems. For example, a novel ophthalmic gel-forming solution for curcumin (B1669340) was developed using mixed micelles of PEG-DSPE and Solutol® HS 15, which significantly improved the drug's solubility, stability, and corneal permeability. nih.gov Mixed micellar systems of Solutol® HS 15 have also been shown to be a potential nanocarrier for myricetin (B1677590) in ophthalmic delivery, demonstrating no irritation to rabbit eyes. researchgate.net

Synergistic Applications with Bio-nanotechnology

The synergy between this compound and bio-nanotechnology is unlocking new possibilities in the design of sophisticated therapeutic and diagnostic systems. Its ability to self-assemble into nanostructures and interact with biological membranes makes it a valuable component in various nanotechnology platforms.

Hybrid Nanoparticle Systems: this compound is increasingly being used in combination with other polymers and lipids to create hybrid nanoparticle systems with enhanced functionalities. For instance, it has been a key component in the development of lipid-polymer hybrid nanoparticles for the systemic delivery of siRNA. nih.gov These nanoparticles typically consist of a hydrophobic polymer core, a hydrophilic shell, and a lipid monolayer at the interface, where this compound can be incorporated to improve stability and biocompatibility. nih.gov

Mixed Micellar Systems for Overcoming Multidrug Resistance: A significant area of synergistic application is in the development of mixed micellar systems to overcome multidrug resistance (MDR) in cancer therapy. MDR is often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells. Solutol® HS 15 has been shown to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs. nih.govresearchgate.net When combined with other polymers like d-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), which also exhibits P-gp inhibitory effects, the resulting mixed micelles can have a synergistic effect. A study on the delivery of baohuoside I to non-small-cell lung cancer cells using TPGS/Solutol® HS 15 mixed micelles demonstrated significantly higher antitumor activity and targeted drug delivery compared to the free drug. nih.gov

Nanoemulsions for Enhanced Drug Delivery: Nanoemulsions are nanometer-sized droplets of one immiscible liquid within another, stabilized by surfactants. This compound is an effective emulsifier for creating stable nanoemulsions for drug delivery. nih.gov These nanoemulsions can enhance the solubility and permeability of drugs and can be formulated for various routes of administration, including oral, topical, and parenteral. nih.gov The small droplet size and large surface area of nanoemulsions facilitate improved drug absorption and bioavailability.

Theranostic Nanoplatforms: There is growing interest in the use of this compound in the development of theranostic nanoplatforms, which combine therapeutic and diagnostic functionalities in a single agent. While direct research on its combination with quantum dots for bioimaging is still emerging, its role in functionalizing nanoparticles for drug delivery provides a basis for its integration into theranostic systems. nih.gov By incorporating imaging agents into this compound-containing nanoparticles, it may be possible to simultaneously deliver a therapeutic payload and monitor its distribution and efficacy in real-time.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 2-hydroxyethyl 12-hydroxyoctadecanoate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm hydroxyl and ester functional groups. For example, the hydroxyl protons (δ ~1.5–2.5 ppm) and ester carbonyl carbons (δ ~170 ppm) are critical markers .
  • High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve a retention time of ~23.145 minutes, as reported in phytochemical profiling studies .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak at m/z 344.29211 (calculated for C20_{20}H40_{40}O4_4) .

Q. How can researchers synthesize this compound with high purity?

  • Methodology :

  • Esterification : React 12-hydroxyoctadecanoic acid (CAS 505-95-3) with ethylene glycol under acid catalysis (e.g., sulfuric acid) at 110–120°C. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Purity (>98%) can be verified by HPLC .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

  • Data :

  • LogP : 5.66 (indicative of high lipophilicity, relevant for permeability studies) .
  • Density : 1.0±0.1 g/cm3^3; Boiling Point : 473.4±15.0°C (critical for solvent selection in synthesis) .
  • Hydrogen Bonding : Two hydrogen bond donors (HBD) and four acceptors (HBA), influencing solubility in polar solvents .

Advanced Research Questions

Q. How does this compound enhance drug permeability in Solutol HS-15 formulations?

  • Mechanistic Insights :

  • The compound acts as a non-ionic surfactant, reducing interfacial tension between hydrophobic drugs and aqueous media. Its amphiphilic structure (C20_{20}H40_{40}O4_4) enables micelle formation at critical micellar concentrations (CMC), enhancing solubilization of poorly water-soluble drugs .
  • Experimental Validation : Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) with and without Solutol HS-15 to quantify permeability enhancement ratios .

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

  • Case Study : Lithium 12-hydroxyoctadecanoate (CAS 7620-77-1), a related compound, shows no acute oral or dermal toxicity in rats (LD50_{50} > 2,000 mg/kg) . However, discrepancies may arise due to:

  • Impurity Profiles : Use LC-MS to identify trace contaminants (e.g., residual catalysts) that may influence toxicity .
  • Species-Specific Metabolism : Compare in vitro hepatocyte metabolism assays across species (rat vs. human) to assess metabolic stability .

Q. What computational tools are effective for predicting the biodegradation pathways of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with environmental enzymes (e.g., esterases) to predict hydrolysis rates of the ester bond .
  • QSAR Models : Use EPA’s Endocrine Disruptor Screening Program (EDSP) databases to estimate bioaccumulation potential (e.g., LogP >5 suggests moderate persistence) .

Q. How can researchers optimize experimental designs for studying the compound’s stability under varying pH conditions?

  • Protocol :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC and identify products using MS/MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) to determine pH-dependent stability .

Data Contradictions and Validation

Q. Why do reported melting points for 12-hydroxyoctadecanoic acid derivatives vary across studies?

  • Root Cause : Polymorphism or impurities. For example, calcium 12-hydroxyoctadecanoate (CAS 40445-72-5) has a reported melting point of 436.3°C, but variations may arise from hydration states or crystallinity .
  • Validation : Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) to standardize measurements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Hydroxyethyl 12-hydroxyoctadecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.